molecular formula C11H7F3N2O2 B1412338 methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate CAS No. 1858250-92-6

methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate

Cat. No.: B1412338
CAS No.: 1858250-92-6
M. Wt: 256.18 g/mol
InChI Key: LDSPDUMKCQNIBW-UHFFFAOYSA-N
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Description

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is an organic compound characterized by the presence of trifluoromethyl groups and a pyrazole ring attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Trifluoromethyl Groups: The trifluoromethyl groups are introduced via electrophilic fluorination using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the pyrazole ring, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazoles and benzoates.

Scientific Research Applications

Chemistry

In chemistry, methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl groups can improve the metabolic stability and bioavailability of drug candidates, making it a valuable scaffold in medicinal chemistry.

Medicine

In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial activities, depending on their specific structural modifications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, where its chemical properties can enhance performance characteristics like durability and resistance to degradation.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,3,5-trifluoro-4-(1H-imidazol-1-yl)benzoate: Similar structure but with an imidazole ring instead of a pyrazole ring.

    Methyl 2,3,5-trifluoro-4-(1H-triazol-1-yl)benzoate: Contains a triazole ring, offering different chemical properties and reactivity.

    Methyl 2,3,5-trifluoro-4-(1H-tetrazol-1-yl)benzoate: Features a tetrazole ring, which can influence its biological activity and stability.

Uniqueness

Methyl 2,3,5-trifluoro-4-(1H-pyrazol-1-yl)benzoate is unique due to the combination of trifluoromethyl groups and a pyrazole ring, which imparts distinct chemical and biological properties. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the pyrazole ring provides a versatile scaffold for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2,3,5-trifluoro-4-pyrazol-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O2/c1-18-11(17)6-5-7(12)10(9(14)8(6)13)16-4-2-3-15-16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSPDUMKCQNIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1F)F)N2C=CC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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